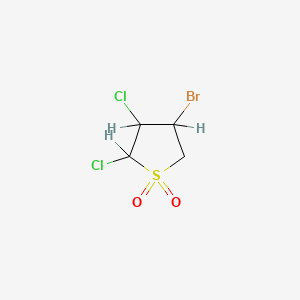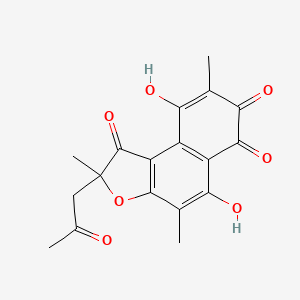
5-Phospho-beta-D-ribosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phosphoribosylamine, also known as 5-p-beta-D-ribosyl-amine or PRA, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. 5-Phosphoribosylamine is soluble (in water) and a moderately acidic compound (based on its pKa). 5-Phosphoribosylamine exists in all eukaryotes, ranging from yeast to humans. 5-Phosphoribosylamine participates in a number of enzymatic reactions. In particular, 5-Phosphoribosylamine and L-glutamic acid can be converted into L-glutamine and phosphoribosyl pyrophosphate through its interaction with the enzyme amidophosphoribosyltransferase. In addition, 5-Phosphoribosylamine and L-glutamic acid can be converted into L-glutamine and phosphoribosyl pyrophosphate through its interaction with the enzyme amidophosphoribosyltransferase. In humans, 5-phosphoribosylamine is involved in the thioguanine action pathway, the purine metabolism pathway, the mercaptopurine action pathway, and the glutamate metabolism pathway. 5-Phosphoribosylamine is also involved in several metabolic disorders, some of which include the 2-hydroxyglutric aciduria (D and L form) pathway, the xanthinuria type II pathway, purine nucleoside phosphorylase deficiency, and succinic semialdehyde dehydrogenase deficiency. Outside of the human body, 5-phosphoribosylamine can be found in a number of food items such as yellow pond-lily, okra, ostrich fern, and black crowberry. This makes 5-phosphoribosylamine a potential biomarker for the consumption of these food products.
5-phospho-beta-D-ribosylamine is the beta-anomer of 5-phospho-D-ribosylamine. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 5-phospho-beta-D-ribosylaminium(1-).
特性
分子式 |
C5H12NO7P |
|---|---|
分子量 |
229.13 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
InChIキー |
SKCBPEVYGOQGJN-TXICZTDVSA-N |
SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N)O)O)OP(=O)(O)O |
正規SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-[7-[2-Chloro-4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]heptyl]-3-methyl-isoxazole](/img/structure/B1219954.png)

